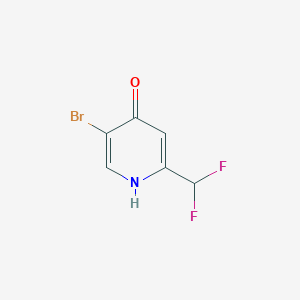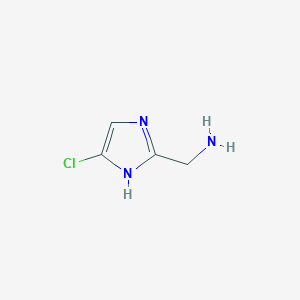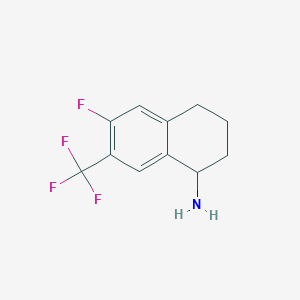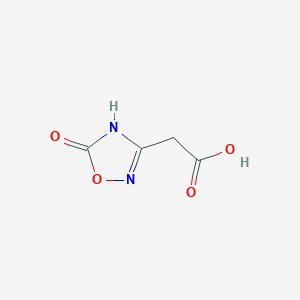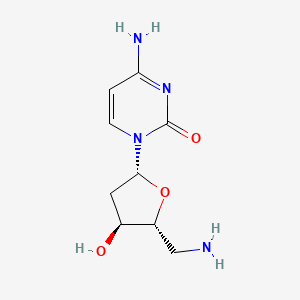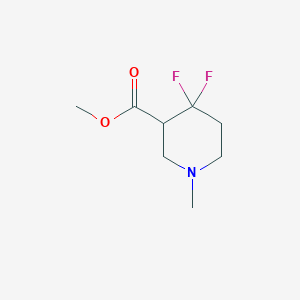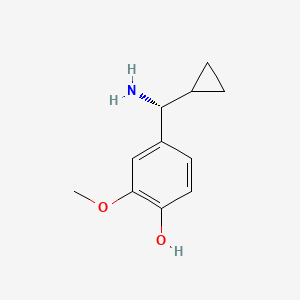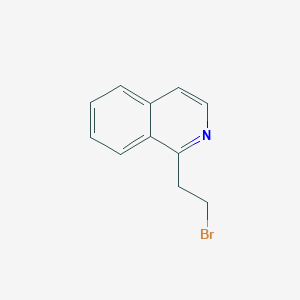![molecular formula C10H11FN6 B12973119 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines a pyrimidine ring with a triazolopyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a dipolar cycloaddition reaction followed by a Cope elimination sequence. This method allows for the efficient construction of the triazolopyridine core with a synthetically challenging chiral center . The reaction conditions often include the use of dry toluene and molecular sieves to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to nucleic bases makes it a potential candidate for studying DNA and RNA interactions.
Medicine: The compound has shown promise as a potential therapeutic agent.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. One such target is the P2X7 receptor, a ligand-gated ion channel involved in various physiological processes . The compound binds to the receptor, modulating its activity and influencing downstream signaling pathways. This interaction can lead to various therapeutic effects, such as the reduction of inflammation and modulation of neurotransmitter release.
Comparación Con Compuestos Similares
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
(S)- (2-fluoro-3-(trifluoromethyl)phenyl) (1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone: This compound also targets the P2X7 receptor and has shown robust receptor occupancy at low doses.
(S)- (3-fluoro-2-(trifluoromethyl)pyridin-4-yl) (1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone: This compound has notable solubility and good tolerability in preclinical species.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C10H11FN6 |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H11FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h4-6,12H,2-3H2,1H3 |
Clave InChI |
WOWPPQKCNFAUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)N(N=N2)C3=NC=C(C=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
